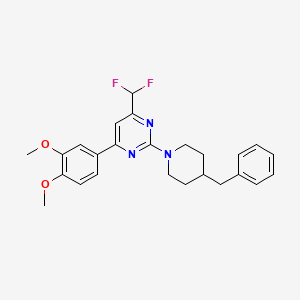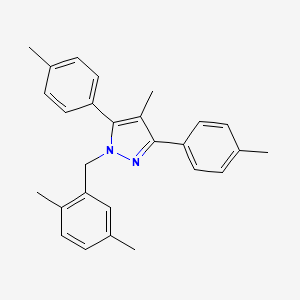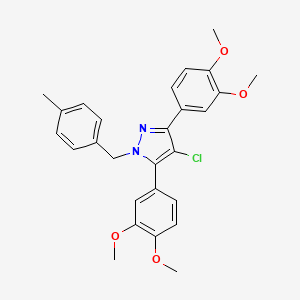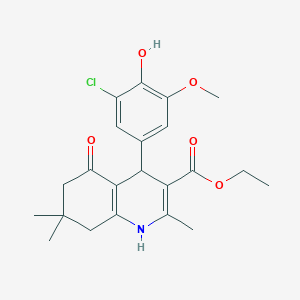
2-(4-Benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a benzylic piperidine moiety, a difluoromethyl group, and a dimethoxyphenyl group attached to the pyrimidine ring. These structural features contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Suzuki coupling reaction between a boronic acid derivative of the dimethoxyphenyl group and a halogenated pyrimidine intermediate.
Incorporation of the Benzylic Piperidine Moiety: The benzylic piperidine moiety can be introduced via a reductive amination reaction between a benzylamine derivative and a piperidine aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the benzylic piperidine moiety using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, or electrophiles under suitable solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression pathways that are modulated by the compound.
The exact mechanism of action may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-BENZYLPIPERIDINO)-4-(METHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE: Similar structure but with a methyl group instead of a difluoromethyl group.
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYBENZYL)PYRIMIDINE: Similar structure but with a dimethoxybenzyl group instead of a dimethoxyphenyl group.
Uniqueness
2-(4-BENZYLPIPERIDINO)-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C25H27F2N3O2 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
2-(4-benzylpiperidin-1-yl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C25H27F2N3O2/c1-31-22-9-8-19(15-23(22)32-2)20-16-21(24(26)27)29-25(28-20)30-12-10-18(11-13-30)14-17-6-4-3-5-7-17/h3-9,15-16,18,24H,10-14H2,1-2H3 |
Clave InChI |
JIAZYVVYVMVAIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)C(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(cyclopropylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B14924847.png)

![N-(3-fluoro-4-methylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924859.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14924872.png)
![[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14924874.png)

![7-(naphthalen-2-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14924886.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14924888.png)
![1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924895.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide](/img/structure/B14924898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14924905.png)
![1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B14924917.png)
![(6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B14924926.png)
